Superior Isoform Selectivity of DMU2105 Over CYP1A1 and CYP1A2 Compared to α-Naphthoflavone
DMU2105 demonstrates significantly higher selectivity for CYP1B1 over the related CYP1A1 and CYP1A2 isoforms compared to the classical CYP1 inhibitor α-naphthoflavone (ANF). While ANF is a potent CYP1B1 inhibitor, it is also a potent inhibitor of CYP1A1, offering only 12-fold selectivity [1]. In contrast, DMU2105 provides 74-fold and 120-fold selectivity for CYP1B1 over CYP1A1 and CYP1A2, respectively . This superior selectivity profile makes DMU2105 a more precise tool for studies where off-target CYP1A inhibition is a concern.
| Evidence Dimension | Selectivity Ratio (IC50 Ratio) |
|---|---|
| Target Compound Data | 74-fold (CYP1A1/CYP1B1); 120-fold (CYP1A2/CYP1B1) |
| Comparator Or Baseline | α-Naphthoflavone: 12-fold (CYP1A1/CYP1B1) |
| Quantified Difference | 6.2x greater selectivity over CYP1A1; ≥10x greater selectivity over CYP1A2 |
| Conditions | Cell-free enzyme inhibition assays using recombinant human CYP isoforms. |
Why This Matters
Higher selectivity reduces confounding off-target effects in cellular and in vivo models, leading to cleaner, more interpretable data.
- [1] Li S, et al. Alpha-naphthoflavone derivative, preparation method and application thereof. CN102993157B. View Source
